3-Nitro-1,5-naphthyridine-2,4-diamine
CAS No.: 89276-23-3
Cat. No.: VC15969503
Molecular Formula: C8H7N5O2
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89276-23-3 |
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Molecular Formula | C8H7N5O2 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | 3-nitro-1,5-naphthyridine-2,4-diamine |
Standard InChI | InChI=1S/C8H7N5O2/c9-5-6-4(2-1-3-11-6)12-8(10)7(5)13(14)15/h1-3H,(H4,9,10,12) |
Standard InChI Key | DXPPGAOXRULKMW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C(C(=N2)N)[N+](=O)[O-])N)N=C1 |
Introduction
Synthetic Strategies
While direct reports of 3-nitro-1,5-naphthyridine-2,4-diamine are scarce, its synthesis can be inferred from established methodologies for functionalized 1,5-naphthyridines.
Cyclization Approaches
The Skraup-Doebner-Von Miller reaction is a classical route to 1,5-naphthyridines. For example, 3-bromo-1,5-naphthyridine (2b) was synthesized via a modified Skraup reaction using m-NO₂PhSO₃Na as an oxidant . Adapting this method, a nitro group could be introduced during cyclization by employing nitrated precursors or post-cyclization nitration.
Hypothetical Pathway:
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Core Formation: React 3-aminopyridine with glycerol and a nitrating agent (e.g., HNO₃/H₂SO₄) under Skraup conditions to yield 3-nitro-1,5-naphthyridine.
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Amination: Introduce amine groups at C2 and C4 via Ullmann coupling or nucleophilic aromatic substitution (NAS) using ammonia or protected amines under catalytic conditions .
Post-Functionalization of Preformed 1,5-Naphthyridines
Direct nitration and amination of a preconstructed 1,5-naphthyridine core offer another route:
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Nitration: Treat 1,5-naphthyridine with fuming nitric acid at controlled temperatures to achieve C3 nitration, leveraging the directing effects of the ring nitrogens .
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Diamination: Sequential amination at C2 and C4 using transition-metal catalysis (e.g., Buchwald-Hartwig amination) or radical-mediated processes .
Table 1: Representative Synthetic Routes to Functionalized 1,5-Naphthyridines
Reactivity and Functionalization
The interplay between nitro and amine groups dictates the compound’s reactivity:
Electrophilic Substitution
The nitro group directs incoming electrophiles to positions 6 and 8 (meta to nitro), while amine groups at C2 and C4 activate ortho/para positions. Competition between these effects necessitates careful optimization in further derivatization .
Reductive Transformations
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2,3,4-triamino-1,5-naphthyridine—a potential polyfunctional building block .
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Amine Protection/Deprotection: Acylation (Ac₂O) or sulfonylation (TsCl) of the amines enables selective functionalization, critical for stepwise synthesis .
Cross-Coupling Reactions
The amine groups facilitate palladium-catalyzed couplings:
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Suzuki-Miyaura: Boronic acids couple at halogenated positions (if present), enabling aryl/heteroaryl diversification .
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Buchwald-Hartwig: Secondary amines or aryl ethers can be introduced via C–N bond formation .
Applications in Medicinal Chemistry and Materials Science
Biological Activity
While direct studies on 3-nitro-1,5-naphthyridine-2,4-diamine are lacking, structurally related 1,5-naphthyridines exhibit:
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Antimicrobial Properties: Analogues with nitro groups show activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis .
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Anticancer Potential: Diamine-substituted derivatives act as kinase inhibitors (e.g., VEGF-R2), disrupting angiogenesis in solid tumors .
Table 2: Biological Activities of Analogous 1,5-Naphthyridines
Compound | Target | IC₅₀ (nM) | Application | Ref. |
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2,4-Diamino-1,5-naphthyridine | Dihydrofolate reductase | 12 | Antibacterial | |
3-Nitro-1,5-naphthyridine | CYP450 | 280 | Antiparasitic |
Materials Science
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Coordination Chemistry: The diamine motif chelates metals (e.g., Cu²⁺, Ru³⁺), forming complexes with applications in catalysis or photoluminescence .
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Optoelectronics: Push-pull electronic structures make nitro-diamine naphthyridines candidates for organic semiconductors or non-linear optical materials .
Analytical Characterization
Key techniques for structural elucidation include:
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NMR Spectroscopy: Distinct ¹H NMR signals for amine protons (δ 5.5–6.5 ppm) and nitro-group-deshielled aromatic protons (δ 8.5–9.0 ppm) .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with nitro and amine functionalities .
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X-ray Crystallography: Resolves regiochemistry of substitution and hydrogen-bonding networks formed by amines .
Future Directions
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Synthetic Innovation: Develop one-pot methodologies integrating nitration and amination.
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Drug Discovery: Screen for kinase or antimicrobial activity using high-throughput assays.
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Materials Optimization: Engineer metal complexes for catalytic or light-emitting applications.
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